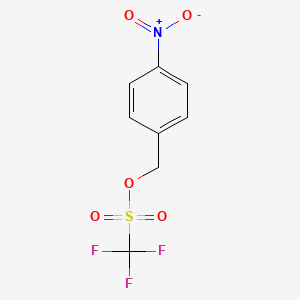![molecular formula C17H26O2SSi B14303981 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one CAS No. 112699-40-8](/img/structure/B14303981.png)
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenylsulfanyl group, and a trimethylsilyl group attached to a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one typically involves multiple steps, starting with the preparation of the cyclopentanone ringSpecific reaction conditions, such as the use of bases, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Applications De Recherche Scientifique
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying their interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one involves its interaction with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions are mediated through specific pathways, depending on the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Methoxy(phenylsulfanyl)methyl]-2-methylcyclopentan-1-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
3-[Phenylsulfanyl(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the methoxy group, affecting its solubility and reactivity.
3-[Methoxy(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the phenylsulfanyl group, altering its redox properties.
Uniqueness
The presence of all three functional groups (methoxy, phenylsulfanyl, and trimethylsilyl) in 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one makes it unique. This combination of groups provides a balance of reactivity, solubility, and stability, making it a versatile compound for various applications in research and industry.
Propriétés
| 112699-40-8 | |
Formule moléculaire |
C17H26O2SSi |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
3-(methoxy-phenylsulfanyl-trimethylsilylmethyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C17H26O2SSi/c1-13-15(11-12-16(13)18)17(19-2,21(3,4)5)20-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3 |
Clé InChI |
GRQQLRSZQNTHAO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC1=O)C(OC)([Si](C)(C)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)

![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
